REACTION_CXSMILES
|
C1(C)C=CC(S(O)(=O)=O)=CC=1.[F:12][C:13]1[CH:28]=[CH:27][C:16]([C:17]([NH:19][C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][C:21]=2[OH:26])=O)=[CH:15][CH:14]=1>>[F:12][C:13]1[CH:28]=[CH:27][C:16]([C:17]2[O:26][C:21]3[CH:22]=[CH:23][CH:24]=[CH:25][C:20]=3[N:19]=2)=[CH:15][CH:14]=1
|
Name
|
|
Quantity
|
12.2 g
|
Type
|
reactant
|
Smiles
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C1(=CC=C(C=C1)S(=O)(=O)O)C
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Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
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FC1=CC=C(C(=O)NC2=C(C=CC=C2)O)C=C1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C(=O)NC2=C(C=CC=C2)O)C=C1
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Control Type
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UNSPECIFIED
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Setpoint
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110 °C
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Type
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CUSTOM
|
Details
|
The mixture was stirred at 110° C. for 8 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
Then heating
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Type
|
WASH
|
Details
|
the solution was subsequently washed with 100 ml of water, 2*100 ml of (0.2M) NaOH solution and 100 ml of water
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Type
|
CUSTOM
|
Details
|
Toluene was removed via rotary evaporator
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C=1OC2=C(N1)C=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |